
3a,4,5,6,7,7a-Hexahydroisobenzofuran-1,3-dione; 2-(chloromethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane is a polymeric compound formed by the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane. This compound is known for its unique chemical properties and is used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane under controlled conditions. The reaction typically requires a catalyst to facilitate the polymerization process. Industrial production methods often involve the use of high-pressure reactors and precise temperature control to ensure the desired polymer structure is achieved .
Analyse Des Réactions Chimiques
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties .
Mécanisme D'action
The mechanism of action of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves its ability to form stable chemical bonds with other molecules. This polymer can interact with various molecular targets through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the polymer to exert its effects in different applications, such as enhancing the mechanical strength of materials or improving the stability of drug formulations .
Comparaison Avec Des Composés Similaires
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic anhydride: Known for its use in the production of plasticizers and resins.
Hexahydrophthalic anhydride: Commonly used in the manufacture of epoxy resins and coatings.
Araldite HT 907: A specific type of epoxy resin used in high-temperature applications .
The uniqueness of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane lies in its ability to form stable polymers with a wide range of applications, from industrial coatings to medical devices.
Propriétés
Numéro CAS |
31095-87-1 |
|---|---|
Formule moléculaire |
C11H15ClO4 |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C8H10O3.C3H5ClO/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
Clé InChI |
ZFONJYDZKKEDSV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)OC2=O.C1C(O1)CCl |
Numéros CAS associés |
31095-87-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


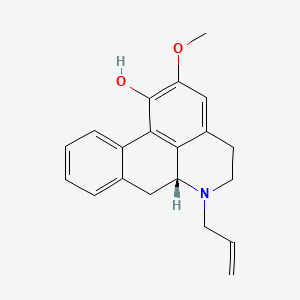


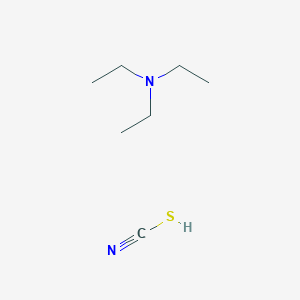
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
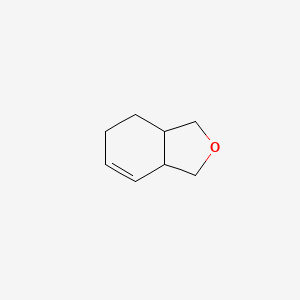
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
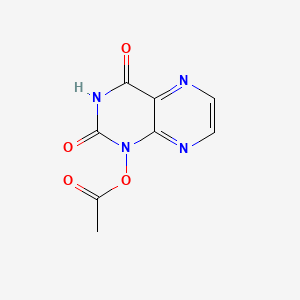
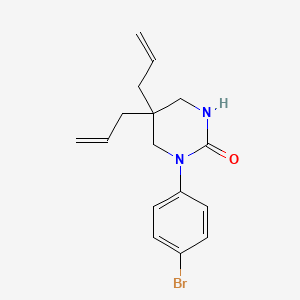
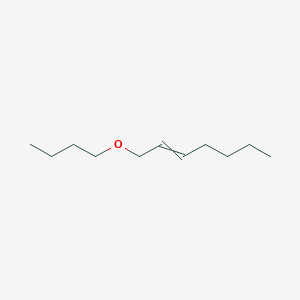

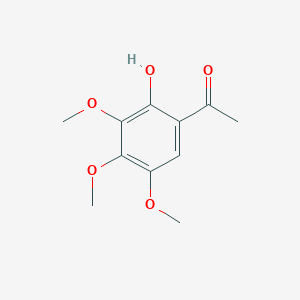
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)

